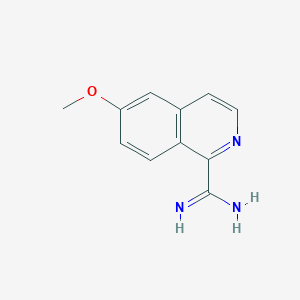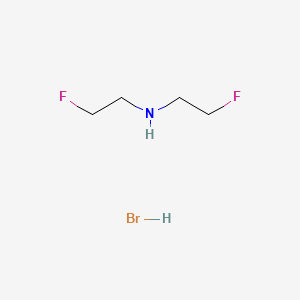
Bis(2-fluoroethyl)aminehydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-fluoroethyl)aminehydrobromide: is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. It is a derivative of amine with two fluoroethyl groups attached to the nitrogen atom, and it is commonly used in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-fluoroethyl)aminehydrobromide typically involves the reaction of 2-fluoroethylamine with hydrobromic acid. The process can be summarized as follows:
Starting Materials: 2-fluoroethylamine and hydrobromic acid.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Procedure: 2-fluoroethylamine is slowly added to a solution of hydrobromic acid while maintaining the temperature below a certain threshold to prevent side reactions. The mixture is then stirred for a specific period to allow the reaction to proceed to completion.
Purification: The resulting product is purified using standard techniques such as recrystallization or distillation to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters are optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-fluoroethyl)aminehydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The fluoroethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of amine derivatives with different properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation reactions can produce different oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(2-fluoroethyl)aminehydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Bis(2-fluoroethyl)aminehydrobromide involves its interaction with molecular targets and pathways in biological systems. The fluoroethyl groups can influence the compound’s reactivity and binding affinity to specific targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Bis(2-chloroethyl)aminehydrobromide: Similar structure but with chlorine atoms instead of fluorine.
Bis(2-bromoethyl)aminehydrobromide: Contains bromine atoms instead of fluorine.
Bis(2-iodoethyl)aminehydrobromide: Contains iodine atoms instead of fluorine.
Uniqueness: Bis(2-fluoroethyl)aminehydrobromide is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, reactivity, and biological activity compared to its halogenated counterparts.
Eigenschaften
CAS-Nummer |
1813-14-5 |
|---|---|
Molekularformel |
C4H10BrF2N |
Molekulargewicht |
190.03 g/mol |
IUPAC-Name |
2-fluoro-N-(2-fluoroethyl)ethanamine;hydrobromide |
InChI |
InChI=1S/C4H9F2N.BrH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H |
InChI-Schlüssel |
SUPLROXPVQPDDY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CF)NCCF.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


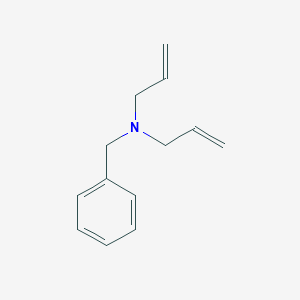
![1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxyanthracene-9,10-dione](/img/structure/B13139839.png)


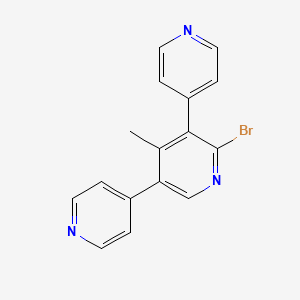
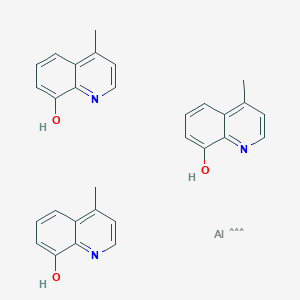

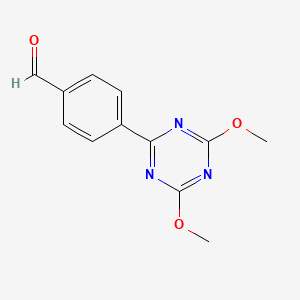


![[3,4'-Bipyridin]-5-amine, N-(cyclohexylmethyl)-](/img/structure/B13139888.png)
![Ethyl2-aminobenzo[d]thiazole-4-carboxylate](/img/structure/B13139889.png)

